molecular formula C18H25N3O3 B8049849 Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B8049849
M. Wt: 331.4 g/mol
InChI Key: ZKHOHYXWIJTJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of the tert-butyl group, benzyl moiety, and triazaspiro framework makes it a molecule of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts to improve yield and selectivity is common, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives can be used as probes or inhibitors in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the manufacture of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate: Lacks the benzyl group.

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-2-carboxylate: Different substitution pattern on the spirocyclic core.

Uniqueness: Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate stands out due to its specific structural features, which can influence its reactivity and biological activity. The presence of the benzyl group, in particular, can enhance its binding affinity to certain targets.

Properties

IUPAC Name

tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)20-12-18(13-20)11-19-15(22)10-21(18)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHOHYXWIJTJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.